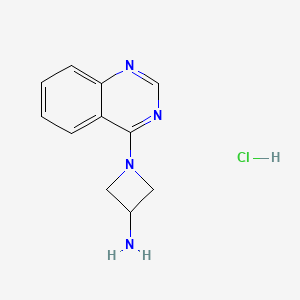

1-(Quinazolin-4-yl)azetidin-3-amine hydrochloride

Description

Properties

IUPAC Name |

1-quinazolin-4-ylazetidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4.ClH/c12-8-5-15(6-8)11-9-3-1-2-4-10(9)13-7-14-11;/h1-4,7-8H,5-6,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIBZSWVSCIOCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC3=CC=CC=C32)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring . The azetidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-(Quinazolin-4-yl)azetidin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the quinazoline ring, potentially altering its biological activity.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized azetidine compounds .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent . Quinazoline derivatives are known to inhibit specific enzymes and pathways involved in cancer progression, particularly through the inhibition of tyrosine kinases. This inhibition can suppress cell proliferation and induce apoptosis in cancer cells, making these compounds valuable in cancer therapy. Studies have reported that derivatives similar to 1-(Quinazolin-4-yl)azetidin-3-amine hydrochloride exhibit significant activity against various cancer cell lines, including HepG2 and MCF-7, with IC50 values indicating potent cytotoxic effects .

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial properties . The compound has been studied for its ability to inhibit biofilm formation and bacterial growth, which is crucial in treating infections that are resistant to conventional antibiotics .

Neuroprotective Effects

Some studies have explored the neuroprotective potential of quinazoline derivatives, suggesting that they may mitigate neuronal damage in various neurodegenerative conditions. This aspect is particularly relevant given the increasing prevalence of diseases such as Alzheimer's and Parkinson's .

Building Block in Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its structural properties allow chemists to modify and create new compounds with desired biological activities .

Case Study: Antitumor Activity

A study demonstrated that the incorporation of an azetidinone moiety into the quinazoline framework significantly enhanced anticancer activity against HepG2 cells (IC50 = 7.09 µM/L), outperforming the reference drug doxorubicin (IC50 = 8.55 µM/L). This finding underscores the importance of structural modifications in enhancing therapeutic efficacy .

Case Study: Antimicrobial Activity

Another investigation highlighted the antimicrobial effects of quinazoline derivatives against various bacterial strains. The compound showed promise in inhibiting biofilm formation, which is critical for treating chronic infections associated with medical devices .

Comparative Data Table

Mechanism of Action

The mechanism of action of 1-(Quinazolin-4-yl)azetidin-3-amine hydrochloride involves its interaction with specific molecular targets. The quinazoline moiety can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The azetidine ring’s strain-driven reactivity also contributes to its unique biological activities .

Comparison with Similar Compounds

Similar Compounds

Quinazoline: A parent compound with a broad range of biological activities, including anticancer and antimicrobial properties.

Quinazolinone: A derivative known for its anti-inflammatory and anti-cancer activities.

Uniqueness

1-(Quinazolin-4-yl)azetidin-3-amine hydrochloride is unique due to the combination of the quinazoline and azetidine moieties. This combination enhances its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Biological Activity

1-(Quinazolin-4-yl)azetidin-3-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a quinazoline moiety linked to an azetidine ring. This unique combination of structural elements contributes to its biological properties.

Antimicrobial Activity

Recent studies have indicated that quinazoline derivatives, including this compound, exhibit promising antimicrobial properties. Specifically, quinazolinone derivatives have been shown to modulate virulence factors in Pseudomonas aeruginosa, a significant pathogen in cystic fibrosis patients. These compounds were able to reduce biofilm formation and the production of virulence factors such as pyocyanin and pyoverdine without affecting cell viability in bronchial CF cells .

Anticancer Potential

Quinazoline derivatives have also been investigated for their anticancer properties. For instance, certain quinazolinone derivatives have demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) cells, with specific compounds exhibiting IC50 values in the low micromolar range. The mechanism of action appears to involve inhibition of multiple tyrosine kinases, which are critical in cancer cell proliferation .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Quinazolinone Derivative 2i | MCF-7 | 18.79 | Inhibition of CDK2 and HER2 kinases |

| Quinazolinone Derivative 3i | MCF-7 | 20.98 | Inhibition of EGFR and VEGFR2 kinases |

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Inhibition of Kinases : The compound acts as an inhibitor of several receptor tyrosine kinases, which play pivotal roles in signaling pathways related to cell growth and differentiation.

- Modulation of Virulence Factors : By interfering with quorum sensing mechanisms in bacteria like Pseudomonas aeruginosa, it reduces the pathogenicity without significantly impacting bacterial growth .

Study on Antimicrobial Properties

In a study focusing on the antimicrobial effects of quinazoline derivatives, compounds similar to this compound were evaluated for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. Results showed a significant reduction in virulence factor production at concentrations as low as 50 µM .

Study on Anticancer Effects

Another study investigated the cytotoxic effects of quinazoline derivatives on MCF-7 cells. The results indicated that specific derivatives exhibited potent cytotoxicity, with IC50 values ranging from 18 to 30 µM, highlighting their potential as anticancer agents through kinase inhibition .

Q & A

What are the key synthetic strategies for preparing 1-(quinazolin-4-yl)azetidin-3-amine hydrochloride and its derivatives?

Basic Research Focus : Synthesis pathways and intermediates.

Methodological Answer :

The compound can be synthesized via multi-step routes involving:

Chlorination and cyclization : Starting with acetanilide treated with Vilsmeier-Haack reagent to generate 2-chloro-3-formylquinoline, followed by azide coupling to form tetrazoloquinoline intermediates .

Schiff base formation : Reacting tetrazoloquinoline-carbaldehyde with substituted amines to form imine intermediates.

Azetidine ring closure : Using chloroacetyl chloride or similar electrophiles to cyclize the intermediate into the azetidine core .

Hydrochloride salt formation : Final purification via acid-base extraction.

How can structural characterization of this compound be validated?

Basic Research Focus : Analytical techniques for structural confirmation.

Methodological Answer :

- NMR spectroscopy : - and -NMR to confirm azetidine ring protons (δ 3.5–4.5 ppm) and quinazoline aromatic protons (δ 7.0–8.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHClN).

- X-ray crystallography : For unambiguous confirmation of 3D geometry, particularly azetidine-quinazoline dihedral angles .

What pharmacological assays are suitable for evaluating the antitumor activity of this compound?

Advanced Research Focus : Experimental design for biological evaluation.

Methodological Answer :

- In vitro antiproliferative assays : Use IC determination against human tumor cell lines (e.g., HCT-116, HeLa) via MTT or SRB assays. Substituents on the quinazoline ring (e.g., methoxy groups) significantly impact potency .

- In vivo xenograft models : Administer compound at 10–50 mg/kg in nude mice bearing HCT-116 tumors. Monitor tumor volume reduction and weight loss for toxicity .

- Mechanistic studies : Western blotting to assess autophagy markers (e.g., LC3-II) or kinase inhibition (e.g., EGFR, KRAS) .

How do structural modifications to the quinazoline core influence bioactivity?

Advanced Research Focus : Structure-activity relationship (SAR) analysis.

Methodological Answer :

- Electron-donating groups : Methoxy substituents at positions 6/7 enhance solubility and EGFR/KRAS binding affinity .

- Azetidine substitution : Bulky groups at the 3-amine position reduce metabolic instability but may hinder target engagement .

- Hydrochloride salt : Improves crystallinity and oral bioavailability compared to freebase forms .

What are the challenges in interpreting contradictory data from anti-inflammatory vs. antitumor assays?

Advanced Research Focus : Data contradiction resolution.

Methodological Answer :

Contradictions may arise from:

Dose-dependent effects : Anti-inflammatory activity (e.g., carrageenan paw edema model) often requires lower doses (<10 mg/kg) versus antitumor efficacy (>20 mg/kg) .

Target promiscuity : Quinazoline derivatives may inhibit both COX-2 (anti-inflammatory) and EGFR (antitumor), necessitating selective assay design .

Metabolic interference : Hepatic conversion of the azetidine ring to inactive metabolites can skew in vivo results .

How can HPLC methods be optimized for purity analysis of this compound?

Basic Research Focus : Analytical validation.

Methodological Answer :

- Column selection : Use C18 reverse-phase columns (e.g., 250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/0.1% TFA (70:30 v/v).

- Detection : UV at 254 nm for quinazoline absorbance.

- Validation parameters :

What factors influence the physicochemical stability of this compound?

Basic Research Focus : Stability under storage conditions.

Methodological Answer :

- pH sensitivity : Stable at pH 2–6; degrades in alkaline conditions via azetidine ring opening .

- Light and humidity : Store in amber vials at −20°C with desiccants to prevent hydrolysis .

- Lyophilization : Enhances long-term stability (>24 months) compared to aqueous solutions .

How can computational modeling aid in target identification for this compound?

Advanced Research Focus : Drug-target interaction prediction.

Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to KRAS G12C (PDB: 6OIM) or EGFR (PDB: 1M17). Focus on hydrogen bonds between the azetidine amine and Asp855 (EGFR) .

- MD simulations : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates robust target engagement .

What patent considerations exist for novel quinazoline-azetidine derivatives?

Advanced Research Focus : Intellectual property in drug development.

Methodological Answer :

- Novelty criteria : Patent claims must emphasize unique substituents (e.g., 7-(3-phenylpropoxy) groups) or prodrug formulations .

- Biological data : Include IC values against ≥3 cancer cell lines and in vivo efficacy data (≥30% tumor inhibition) to support utility .

How can metabolic stability be improved for in vivo applications?

Advanced Research Focus : Prodrug design and formulation.

Methodological Answer :

- Ester prodrugs : Introduce tert-butyl carbamate (Boc) at the azetidine amine to reduce first-pass metabolism .

- Lipid nanoparticles (LNPs) : Encapsulate the compound to enhance plasma half-life (>8 hours in murine models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.